molecular formula C10H9BrN2 B15053134 7-Bromo-4-methylquinolin-2-amine

7-Bromo-4-methylquinolin-2-amine

Cat. No.: B15053134
M. Wt: 237.10 g/mol
InChI Key: VNZZMTRXXORBPD-UHFFFAOYSA-N
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Description

7-Bromo-4-methylquinolin-2-amine: is a quinoline derivative with the molecular formula C10H9BrN2 . This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and amine functional groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methylquinolin-2-amine typically involves the bromination of 4-methylquinolin-2-amine. One common method is as follows:

    Starting Material: 4-methylquinolin-2-amine.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form the corresponding amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or alkoxy derivatives of quinoline are formed.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Amine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

7-Bromo-4-methylquinolin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methylquinolin-2-amine depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Interacting with DNA/RNA: It may bind to nucleic acids, interfering with replication or transcription processes.

    Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinolin-2-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Chloro-4-methylquinolin-2-amine: Similar structure but with chlorine instead of bromine, leading to different chemical properties.

    7-Bromoquinolin-2-amine: Lacks the methyl group, affecting its electronic properties and reactivity.

Uniqueness

7-Bromo-4-methylquinolin-2-amine is unique due to the presence of both bromine and methyl groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-bromo-4-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H2,12,13)

InChI Key

VNZZMTRXXORBPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Br)N

Origin of Product

United States

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